N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
Overview
Description
N’-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Hydrazide Formation: The brominated indole is then reacted with hydrazine to form the hydrazide derivative.
Thioether Formation: The final step involves the reaction of the hydrazide derivative with 4,6-dimethyl-2-pyrimidinylthiol to form the desired compound.
Chemical Reactions Analysis
N’-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
N’-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with key biological processes such as DNA replication, protein synthesis, and cell signaling .
Comparison with Similar Compounds
N’-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:
N’-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide: This compound features a pyrazole ring instead of the pyrimidine ring, which may result in different biological activities.
N’-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,4,6-trimethylbenzenesulfonohydrazide:
N’-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide: The presence of a chloro group and a phenoxyacetohydrazide moiety distinguishes this compound from the target compound.
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2S/c1-8-5-9(2)19-16(18-8)25-7-13(23)21-22-14-11-6-10(17)3-4-12(11)20-15(14)24/h3-6,20,24H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMJWNYWAIZSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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